molecular formula C22H17N5O10S3 B12707010 7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid CAS No. 56499-46-8

7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid

Cat. No.: B12707010
CAS No.: 56499-46-8
M. Wt: 607.6 g/mol
InChI Key: KJGZONUYPWSTFF-UHFFFAOYSA-N
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Description

7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid is an organic compound with the molecular formula C22H17N5O7S2. It is a mono-constituent substance known for its vibrant color properties and is commonly used in the dye industry . The compound is also referred to by its trade name, Rojo Trupocor 8BLP .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid involves multiple steps, including azo coupling reactions and sulfonation. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage . The reaction conditions often require acidic or basic environments to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The azo bonds can undergo cleavage under certain conditions, leading to the formation of aromatic amines that can further interact with biological molecules. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific azo linkage and the presence of multiple sulfonic acid groups, which enhance its solubility and reactivity. These properties make it particularly valuable in the dye industry and for various scientific research applications .

Properties

CAS No.

56499-46-8

Molecular Formula

C22H17N5O10S3

Molecular Weight

607.6 g/mol

IUPAC Name

7-amino-4-hydroxy-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C22H17N5O10S3/c23-13-1-7-17-12(9-13)10-20(40(35,36)37)21(22(17)28)27-26-18-8-4-15(11-19(18)39(32,33)34)25-24-14-2-5-16(6-3-14)38(29,30)31/h1-11,28H,23H2,(H,29,30,31)(H,32,33,34)(H,35,36,37)

InChI Key

KJGZONUYPWSTFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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